![molecular formula C15H18N2O B2379732 7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one CAS No. 258269-56-6](/img/structure/B2379732.png)
7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields such as pharmacology, medicinal chemistry, and biochemistry.
Scientific Research Applications
Chemical Synthesis and Derivatives
The compound 7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one and its derivatives are primarily explored in the realm of chemical synthesis. Šačkus, Krikštolaitytė, and Martynaitis (1999) demonstrated the formation of this compound through the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with acrylamide, leading to the synthesis of various carbazolium chlorides and related compounds (Šačkus, Krikštolaitytė, & Martynaitis, 1999).
Potential Antitumor Applications
Some derivatives of the compound have been investigated for their potential antitumor properties. For instance, Stevens et al. (1984) explored the synthesis of imidazotetrazines, a class of compounds including variations of the 7a-methyl tetrahydro-1H,4H-imidazo carbazolone structure. These compounds have shown promising results against leukemia and may act as prodrugs for other triazene-based antitumor agents (Stevens et al., 1984).
Photophysical Properties
The photophysical properties of derivatives of 7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one have been studied. Ghosh, Mitra, Saha, and Basu (2013) synthesized fluorophores derived from the tetrahydro-1H-carbazolone structure and examined their photophysical characteristics in various solvents. These compounds exhibited sensitivity to solvent polarity and potential applications in fluorescence-based technologies (Ghosh, Mitra, Saha, & Basu, 2013).
properties
IUPAC Name |
7a-methyl-1,3,4,5,6,7-hexahydroimidazo[2,1-k]carbazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-14-8-4-5-9-15(14)16-13(18)10-17(15)12-7-3-2-6-11(12)14/h2-3,6-7H,4-5,8-10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTKETXJVKCBBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC13NC(=O)CN3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


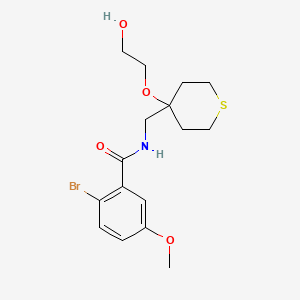
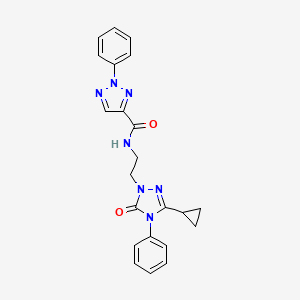
![Ethyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2379655.png)
![3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide](/img/structure/B2379656.png)
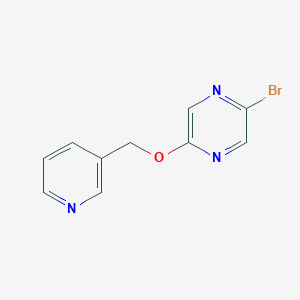
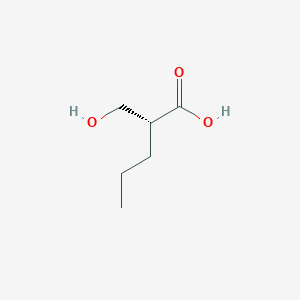
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2379660.png)
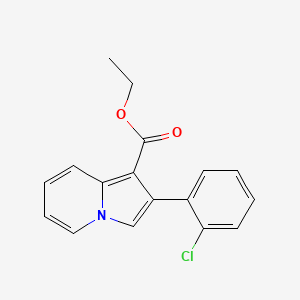
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2379663.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2379668.png)

![N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2379672.png)